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Compound of Interest

Compound Name: N-Nitroso Ticagrelor

CAS No.: 2476859-55-7

Cat. No.: B13424751

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) regarding the control of nitrosamine impurities during the manufacturing

process of Ticagrelor. This resource is designed to assist in developing robust control

strategies and addressing potential challenges in nitrosamine risk assessment and mitigation.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nitrosamine
impurities in the Ticagrelor manufacturing process?
A1: The formation of nitrosamine impurities in pharmaceutical manufacturing, including for

Ticagrelor, is generally linked to the reaction of secondary or tertiary amines with nitrosating

agents.[1][2] Key potential sources include:

Raw Materials and Reagents: The synthesis of Ticagrelor may involve the use of reagents

like sodium nitrite in the presence of secondary or tertiary amines (e.g., triethylamine), which

is a known risk factor for nitrosamine formation.[3]
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Contaminated Starting Materials: Impurities in starting materials, such as the presence of

nitrites in sodium azide or secondary/tertiary amines in solvents, can contribute to

nitrosamine formation.[1]

Cross-Contamination: Using non-dedicated equipment or production lines can lead to cross-

contamination with nitrosamines or their precursors.[2]

Recovered Materials: The use of recovered solvents, reagents, or catalysts that have not

been adequately purified can introduce nitrosating agents or amines.[2][4]

Degradation: The degradation of starting materials, intermediates, or the drug substance

itself, potentially in the presence of trace nitrites, can also be a source.[2]

Q2: I've performed a risk assessment and identified a
potential for N-Nitroso-Ticagrelor. What is known about
this specific impurity?
A2: While Ticagrelor is a secondary amine, posing a theoretical risk for the formation of N-

Nitroso-Ticagrelor, recent studies have indicated a different outcome. Research has shown that

when Ticagrelor reacts with nitrosating agents, it tends to form a cyclized 4,5-dihydroisoxazole

derivative instead of the expected N-Nitroso-Ticagrelor.[5][6] This has been confirmed through

techniques like LC-MS and NMR spectroscopy.[5] The uncyclized N-Nitroso-Ticagrelor is

reported to be unstable and highly sensitive to moisture, making its isolation challenging.[5]

Q3: My analysis shows a peak with the same mass as N-
Nitroso-Ticagrelor. How can I confirm its identity?
A3: Since both N-Nitroso-Ticagrelor and its cyclized impurity can have the same molecular

mass, mass spectrometry alone is insufficient for identification.[5] Advanced analytical

techniques are necessary for structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY,

HSQC, HMBC) are crucial for definitively determining the molecular structure and

differentiating between the N-nitroso compound and the cyclized derivative.[5]

Infrared (IR) Spectroscopy: IR can also help in distinguishing between the two structures.[5]
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Chromatographic Separation: Developing a robust chromatographic method that can

separate the API (Ticagrelor), the potential N-nitroso impurity, and the cyclized impurity is

key. It has been noted that the cyclized compound may elute before the API, while the

theoretical uncyclized form would elute after.[5]

Q4: What are the recommended analytical methods for
detecting nitrosamine impurities in Ticagrelor?
A4: Regulatory agencies like the FDA recommend the use of highly sensitive and specific

analytical methods for the detection and quantification of nitrosamine impurities.[5] These

include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used

technique due to its high sensitivity and selectivity for detecting trace levels of nitrosamines

in complex matrices.[7][8]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for more

volatile nitrosamines.[7]

High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass

accuracy, which aids in the identification and quantification of unknown impurities.[7][9]

Method validation is critical to ensure accuracy and reliability.[1]

Troubleshooting Guide
Issue: Confirmatory testing indicates the presence of a
nitrosamine impurity above the acceptable intake (AI)
limit.
Potential Root Causes & Corrective Actions:

Presence of Nitrites and Amines in the Same Step:

Solution: Modify the synthesis to avoid the concurrent presence of nitrosating agents and

secondary/tertiary amines. If unavoidable, proceed to the next steps.[10]
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pH Control:

Solution: Nitrosamine formation is often favored under acidic conditions.[1][4] A patent for

Ticagrelor preparation suggests that controlling the pH, particularly through successive

washings after each reaction step, can significantly reduce nitrosamine impurities to

undetectable levels.[3] Implementing stringent pH control during the process and in

washing steps is a critical mitigation strategy.

Use of Scavengers/Inhibitors:

Solution: Incorporate nitrite scavengers into the formulation. Commonly used scavengers

include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[11]

[12][13] These compounds react with and eliminate nitrosating agents.

Raw Material Quality:

Solution: Implement a robust supplier qualification program.[11] This should include testing

raw materials (starting materials, reagents, solvents) for the presence of nitrites and

amines.[10]

Logical Flow for Nitrosamine Risk Mitigation
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Caption: Workflow for nitrosamine risk assessment and mitigation.
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Experimental Protocols
Protocol 1: Generic Method for Confirmatory Testing of
Nitrosamines by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized and

validated for the Ticagrelor drug substance and product.

Sample Preparation:

Accurately weigh a sample of Ticagrelor API or crushed tablets.

Dissolve and dilute the sample in a suitable solvent (e.g., methanol, acetonitrile, or a

mixture with water). The choice of solvent should ensure the stability of both Ticagrelor

and the target nitrosamines.

Perform solid-phase extraction (SPE) if matrix effects are significant and pre-concentration

is required.

Chromatographic Conditions (Example):

Column: A C18 stationary phase column suitable for polar compounds.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

Gradient: A suitable gradient to separate the nitrosamines from the API and other

impurities.

Flow Rate: 0.2-0.5 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):
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Ionization Source: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each

target nitrosamine for confident identification and quantification.

Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize

sensitivity for the target analytes.

Quantification:

Use a standard curve prepared with certified reference standards of the target

nitrosamines.

The limit of quantification (LOQ) must be sufficiently low to detect nitrosamines at or below

the acceptable intake (AI) limit.

Protocol 2: pH Control during Synthesis Washing Steps
This protocol outlines a key process control to mitigate nitrosamine formation based on patent

literature.

Post-Reaction Quenching: After the reaction step where a nitrosating agent is used or could

be present, quench the reaction mixture as per the established manufacturing process.

Aqueous Wash 1 (Acidic):

Perform a wash with an acidic aqueous solution (e.g., dilute HCl or citric acid) to remove

basic impurities.

Monitor and record the pH of the aqueous layer, ensuring it is within the specified acidic

range.

Aqueous Wash 2 (Basic):

Perform a subsequent wash with a basic aqueous solution (e.g., sodium bicarbonate or

sodium carbonate solution) to neutralize the organic layer and remove acidic impurities.
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Monitor and record the pH of the aqueous layer, ensuring it is within the specified basic

range. This step is critical as a non-acidic environment significantly reduces the rate of

nitrosamine formation.[11]

Final Water Washes:

Perform one or more washes with purified water until the pH of the aqueous layer is

neutral (e.g., pH 6.5-7.5).

Confirm the final pH before proceeding to the next manufacturing step.

In-Process Control (IPC): Implement pH measurement at each washing step as a mandatory

in-process control.

Data Presentation
Table 1: Acceptable Intake (AI) Limits for Common
Nitrosamine Impurities
The following table provides the FDA-recommended acceptable intake limits for some common

nitrosamine impurities. These serve as a reference for setting specification limits.

Nitrosamine Impurity Abbreviation Acceptable Intake (ng/day)

N-nitrosodimethylamine NDMA 96

N-nitrosodiethylamine NDEA 26.5

N-nitroso-N-methyl-4-

aminobutanoic acid
NMBA 96

N-nitrosodiisopropylamine NDIPA 26.5

N-nitrosoethylisopropylamine NEIPA 26.5

N-nitrosodibutylamine NDBA 26.5

Note: These are general limits. The AI for a specific Nitrosamine Drug Substance-Related

Impurity (NDSRI) like N-Nitroso-Ticagrelor would need to be determined based on substance-

specific data or other recommended approaches.[14][15]
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Visualization of Control Strategies
Decision Tree for Nitrosamine Control
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Yes

End: Document Risk Assessment
(Low Risk)

No
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Implement Control Strategy

Yes

End: Continue Monitoring
and Lifecycle Management

No

Modify Manufacturing Process:
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- Use Scavengers
- Change Reagents

Enhance Raw Material and
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Set Specification for Impurity
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Caption: Decision tree for implementing nitrosamine control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13424751/docs#navigating-nitrosamine-impurities-in-
ticagrelor-manufacturing-a-technical-support-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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